molecular formula C17H13BrN2O2S B15100251 (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B15100251
M. Wt: 389.3 g/mol
InChI Key: IPAHYIFOKCTGIF-GDNBJRDFSA-N
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Description

(5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a 4-bromophenyl group and a 2-methoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-bromoaniline with 2-methoxybenzaldehyde in the presence of a thiazolone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process. Additionally, advanced purification methods such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted thiazolone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-[(4-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[(4-methylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom in the 4-bromophenyl group enhances its reactivity and potential biological activity compared to its analogs with different substituents.

Biological Activity

The compound (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H13BrN2O2S
  • Molecular Weight : 389.3 g/mol
  • CAS Number : 358403-61-9

The compound features a thiazole ring substituted with a bromophenyl and a methoxybenzylidene group, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Thiazole derivatives have shown promising results against various cancer cell lines. The presence of electron-donating groups like methoxy significantly enhances their cytotoxic effects. For instance, related compounds have demonstrated IC50 values in the low micromolar range against tumor cell lines .
  • Antimicrobial Properties : Some thiazole derivatives have exhibited antibacterial and antifungal activities. Studies suggest that compounds with halogen substitutions (such as bromine) can enhance antimicrobial efficacy .
  • Anti-inflammatory Effects : Thiazoles are also noted for their anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses exist:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cancer progression, such as DYRK1A and GSK3α/β .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Disruption of Cellular Signaling : The structural features may interfere with cellular signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of thiazole derivatives:

Synthesis Methods

Microwave-assisted synthesis has been employed to create libraries of thiazole derivatives efficiently. This method allows for rapid optimization of reaction conditions, yielding compounds with enhanced biological profiles .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • IC50 Values : Related thiazole compounds have shown IC50 values ranging from 1 to 10 µM against different tumor types .

Comparative Biological Activity Table

Compound NameStructure CharacteristicsNotable Activities
This compoundThiazole core with bromophenyl and methoxy groupsAnticancer, Antimicrobial
5-(4-bromophenyl)thiazolidine-2,4-dioneThiazolidine core with bromophenylAntidiabetic
3-(phenyl)-5-(1-naphthalenyl)thiazolidin-4-oneNaphthalene moietyAnticancer

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13BrN2O2S/c1-22-14-5-3-2-4-11(14)10-15-16(21)20-17(23-15)19-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

IPAHYIFOKCTGIF-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

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